(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Overview
Description
The compound (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, a dichlorophenyl group, and a diazinane trione core, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, including the formation of the benzodioxole ring, the dichlorophenyl furan moiety, and the diazinane trione core. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole derivatives, dichlorophenyl furan compounds, and diazinane trione analogs. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness
The uniqueness of (5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione lies in its specific combination of functional groups and its potential for diverse applications in scientific research. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound for further study .
Properties
IUPAC Name |
(5Z)-1-(1,3-benzodioxol-5-yl)-5-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2N2O6/c23-11-1-4-14(16(24)7-11)17-6-3-13(32-17)9-15-20(27)25-22(29)26(21(15)28)12-2-5-18-19(8-12)31-10-30-18/h1-9H,10H2,(H,25,27,29)/b15-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWLDOUQIHTGKI-DHDCSXOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)C(=CC4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=O)/C(=C\C4=CC=C(O4)C5=C(C=C(C=C5)Cl)Cl)/C(=O)NC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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